molecular formula C25H32INO5 B1512294 O-Isobutyryl N-Methyl Naltrexone Iodide CAS No. 1048360-09-3

O-Isobutyryl N-Methyl Naltrexone Iodide

Cat. No.: B1512294
CAS No.: 1048360-09-3
M. Wt: 553.4 g/mol
InChI Key: FXDRXEPBIKHKNU-KLNDCSAKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

O-Isobutyryl N-Methyl Naltrexone Iodide is a complex organic compound with a unique structure This compound belongs to the class of morphinan derivatives, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Isobutyryl N-Methyl Naltrexone Iodide involves several steps, starting from readily available precursors. The key steps include:

    Formation of the Morphinan Core: The initial step involves the construction of the morphinan core through a series of cyclization reactions.

    Introduction of Functional Groups:

    Final Iodination: The final step involves the iodination of the compound to obtain the desired iodide salt.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

O-Isobutyryl N-Methyl Naltrexone Iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to open the epoxide ring.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized for different applications.

Scientific Research Applications

O-Isobutyryl N-Methyl Naltrexone Iodide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory effects.

    Medicine: It is investigated for its potential therapeutic applications in pain management and other medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-Isobutyryl N-Methyl Naltrexone Iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors, leading to the modulation of pain signals and other physiological responses. The presence of the epoxide ring and other functional groups enhances its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known opioid analgesic with a similar morphinan core structure.

    Codeine: Another opioid analgesic with a similar structure but different functional groups.

    Oxycodone: A semi-synthetic opioid with a similar core structure but different substituents.

Uniqueness

O-Isobutyryl N-Methyl Naltrexone Iodide is unique due to the presence of the cyclopropylmethyl group and the epoxide ring, which confer distinct chemical and pharmacological properties compared to other similar compounds.

Properties

CAS No.

1048360-09-3

Molecular Formula

C25H32INO5

Molecular Weight

553.4 g/mol

IUPAC Name

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] 2-methylpropanoate;iodide

InChI

InChI=1S/C25H32NO5.HI/c1-14(2)23(28)30-18-7-6-16-12-19-25(29)9-8-17(27)22-24(25,20(16)21(18)31-22)10-11-26(19,3)13-15-4-5-15;/h6-7,14-15,19,22,29H,4-5,8-13H2,1-3H3;1H/q+1;/p-1/t19-,22+,24+,25-,26?;/m1./s1

InChI Key

FXDRXEPBIKHKNU-KLNDCSAKSA-M

SMILES

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-]

Isomeric SMILES

CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CC[N+]4(C)CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1.[I-]

Canonical SMILES

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-]

Origin of Product

United States

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